Ethyl 4-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C25H25N3O5S and its molecular weight is 479.55. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Structures and Crystal Analysis
The study of supramolecular architectures in azaheterocyclic phosphonates, including ethyl phosphonamidate and ethyl phosphonate derivatives, provides insights into the structural characterization of compounds related to Ethyl 4-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate. These structures exhibit unique hydrogen bonding systems and crystal packing arrangements, offering potential applications in material science and crystal engineering. The aromaticities of the heterocyclic moieties in these compounds have been explored, suggesting their utility in developing new materials with specific optical or electronic properties (Pietrzak et al., 2018).
Novel Heterocyclic Synthesis
The synthesis and evaluation of novel heterocyclic systems, such as benzothiazole and pyrimidine derivatives, highlight the chemical versatility and potential biological activity of compounds structurally related to this compound. These compounds exhibit promising antimicrobial activity, showcasing their potential in pharmaceutical applications and drug development. The innovative synthesis approaches also demonstrate the compound's utility in organic chemistry and medicinal chemistry research (Sirakanyan et al., 2015).
Electropolymerization and Material Development
The electropolymerization of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole, a process relevant to the synthesis and functionalization of this compound, highlights the potential of such compounds in developing novel polymeric materials. These materials could have applications ranging from electronic devices to sensors, due to their stable electrochemical properties and ability to form robust polymer films (Lengkeek et al., 2010).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .
Mode of Action
It is known that indole derivatives, which share a similar structure, can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
properties
IUPAC Name |
ethyl 4-[[2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-3-5-14-28-23(30)22-21(18-8-6-7-9-19(18)33-22)27-25(28)34-15-20(29)26-17-12-10-16(11-13-17)24(31)32-4-2/h6-13H,3-5,14-15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMGOXCAAXYWFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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